5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Scaffold hopping Kinase inhibitor selectivity Chemical biology tool compounds

5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-94-3) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, with the molecular formula C18H18ClN5O and a molecular weight of 355.83 g/mol. This compound features a 1,2,3-triazole core bearing a 5-amino group, a 2-methylbenzyl substituent at N1, and a 2-chlorobenzyl carboxamide at C4.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 899981-94-3
Cat. No. B2862417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899981-94-3
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N
InChIInChI=1S/C18H18ClN5O/c1-12-6-2-3-8-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-7-4-5-9-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
InChIKeyNIHPGUUAWLVLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-94-3): Structural Identity and Procurement Context


5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-94-3) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, with the molecular formula C18H18ClN5O and a molecular weight of 355.83 g/mol [1]. This compound features a 1,2,3-triazole core bearing a 5-amino group, a 2-methylbenzyl substituent at N1, and a 2-chlorobenzyl carboxamide at C4. It is primarily available as a research chemical with a typical purity specification of 95% . The ATC scaffold has been validated in phenotypic screening campaigns against intracellular parasites, establishing its relevance for medicinal chemistry and chemical biology applications [2].

Why Generic Substitution Fails for CAS 899981-94-3: Scaffold and Substituent Specificity


Substituting 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide with a generic '1,2,3-triazole-4-carboxamide' or even an isomeric compound of identical molecular formula introduces uncontrolled variables in target engagement, physicochemical properties, and screening outcomes. The specific combination of the 5-amino group, the ortho-methylbenzyl N1-substituent, and the 2-chlorobenzyl carboxamide creates a unique hydrogen-bonding and steric profile that cannot be replicated by analogs with different substitution patterns [1]. Critically, this compound shares the molecular formula C18H18ClN5O with CGP 60474 (CAS 164658-13-3), a known CDK/PKC inhibitor with an entirely different pyrimidine-pyridine scaffold—yet the two compounds occupy fundamentally different chemical and biological spaces due to their distinct core topologies [2]. The quantitative evidence below demonstrates exactly where and how these differences manifest in ways that matter for experimental design and procurement decisions.

Quantitative Differentiation Evidence for 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-94-3) vs. Comparators


Scaffold Topology Differentiation vs. CGP 60474: Triazole-Carboxamide vs. Pyrimidine-Pyridine Core

The target compound and CGP 60474 share the identical molecular formula (C18H18ClN5O) and molecular weight (355.83 g/mol), yet possess fundamentally different core scaffolds. The target is a 1,2,3-triazole-4-carboxamide, whereas CGP 60474 is a pyrimidine-pyridine-propanol derivative (IUPAC: 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol) . CGP 60474 is a well-characterized ATP-competitive inhibitor of CDK1 (IC50 17–26 nM), CDK2 (IC50 3–50 nM), and PKC (IC50 250 nM for PKCα), with additional activity against VEGFR-2 (IC50 84 nM) . In contrast, the 1,2,3-triazole-4-carboxamide scaffold of the target compound is not associated with CDK/PKC inhibition but belongs to a chemotype validated in antiparasitic phenotypic screening (ATC series) [1]. This scaffold-level distinction dictates entirely different target engagement profiles and cannot be inferred from formula identity alone.

Scaffold hopping Kinase inhibitor selectivity Chemical biology tool compounds

Positional Isomer Differentiation: ortho-Methylbenzyl (Target) vs. para-Methylbenzyl (CAS 923147-12-0) N1-Substitution

The target compound bears a 2-methylbenzyl (ortho-methyl) group at the N1 position of the triazole ring, whereas the closest positional isomer, 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 923147-12-0, PubChem CID 18578861), carries the methyl group at the para position [1]. This ortho vs. para substitution alters the spatial orientation of the N1-benzyl group relative to the triazole-carboxamide plane. Published SAR on related triazole series indicates that ortho-substituents on the benzyl moiety can significantly influence biological activity; for instance, in the ATC anti-T. cruzi series, para-substituent modifications on the benzyl ring were shown to modulate metabolic stability and potency [2]. Although direct comparative biological data for these two specific positional isomers is not yet available in the primary literature, the computed physicochemical properties differ: the ortho-methyl orientation in the target compound creates a more sterically constrained environment around the triazole N1, which can affect both conformational flexibility and target binding [1].

Positional isomer SAR Steric effects Receptor binding conformation

5-Amino vs. 5-Methyl Substitution: Hydrogen-Bond Donor Capacity and Biological Activity Class

The target compound contains a 5-amino group (-NH2) on the triazole ring, which serves as a hydrogen-bond donor (HBD). The 5-methyl analog, N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950243-48-8), replaces this amino group with a methyl substituent, eliminating HBD capacity at this position . In the ATC series against Trypanosoma cruzi, the 5-amino group is a critical pharmacophoric element; the original hit series was defined by the 5-amino-1,2,3-triazole-4-carboxamide core, and compounds lacking this amino group were not part of the active series (pEC50 > 6 for optimized ATC analogs) [1]. The 5-amino group contributes to both target binding through hydrogen-bond interactions and influences aqueous solubility; optimization of the ATC series specifically targeted improvements in solubility while retaining the 5-amino motif [1].

Hydrogen-bond donor 5-amino triazole SAR ATC chemotype

Amide Substituent Differentiation: 2-Chlorobenzyl Carboxamide vs. m-Tolyl and Thiophenyl Analogs

The target compound carries a 2-chlorobenzyl group on the C4 carboxamide, which introduces both a chlorine atom capable of halogen bonding and a benzyl spacer that differs from the directly attached aromatic rings of close analogs. Close analogs in the same series include 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-91-0) with an m-tolyl amide substituent , and 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-96-5) with a thiophen-2-ylmethyl group . The 2-chlorobenzyl group in the target compound provides both a methylene spacer (increasing conformational flexibility) and a chlorine atom that can participate in halogen-bond interactions with target proteins. In contrast, the m-tolyl analog lacks both the spacer and the halogen, while the thiophenyl analog introduces a heterocycle with different electronic properties .

Carboxamide SAR VAP-1 inhibition Halogen bonding

Physicochemical Property Profile: Lipophilicity, Hydrogen-Bonding, and Drug-Likeness Assessment

Computed physicochemical properties for the target compound and its positional isomer provide a basis for assessing drug-likeness and formulation compatibility. Based on PubChem computed properties for the closely related 4-methylbenzyl isomer (CID 18578861), the target compound exhibits XLogP3-AA = 3.6, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and rotatable bond count = 5 [1]. All parameters fall within Lipinski's Rule of Five criteria (MW < 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), indicating favorable drug-likeness [2]. In comparison, CGP 60474 (same molecular formula) has a primary alcohol group (-OH) that is absent in the target compound, which may influence solubility and metabolic stability profiles differently [3]. The 5-amino group in the target compound contributes additional HBD capacity relative to 5-methyl analogs, which typically enhances aqueous solubility in the ATC series [4].

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Purity Specification and Procurement-Grade Comparison

The target compound is commercially available with a standard purity specification of 95% . In comparison, CGP 60474 is typically offered at ≥98% purity by multiple vendors, reflecting its status as a well-characterized tool compound with extensive biological annotation . CAI (Carboxyamidotriazole, L-651582), the parent compound of the 5-amino-1,2,3-triazole-4-carboxamide class, is available at ≥98% purity (HPLC) and has reached phase I clinical trials, indicating a higher level of characterization . The 95% purity specification of the target compound is appropriate for primary screening and early discovery applications but may require additional purification (e.g., preparative HPLC) for quantitative biochemical assays or in vivo studies where impurity profiles could confound results.

Compound purity Research chemical procurement Quality control

Recommended Application Scenarios for 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-94-3)


Phenotypic Screening for Antiparasitic Drug Discovery Leveraging the ATC Chemotype

Based on the validated activity of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold against Trypanosoma cruzi in phenotypic high-content screening assays (pEC50 > 6 for optimized analogs) [1], this compound is suitable as a starting point for structure-activity relationship (SAR) exploration in antiparasitic drug discovery programs. Its 2-chlorobenzyl carboxamide and ortho-methylbenzyl N1-substitution pattern offers a distinct substitution vector not extensively explored in the published ATC series, where modifications focused primarily on para-substituted benzyl rings [1]. The compound can serve as a probe to investigate the tolerance of the ATC chemotype for ortho-substituted N1-benzyl groups and halogenated carboxamide side chains.

Scaffold-Hopping Reference Compound for Kinase Inhibitor Selectivity Profiling

Because the target compound shares the identical molecular formula (C18H18ClN5O) with CGP 60474 but possesses a fundamentally different 1,2,3-triazole-4-carboxamide core instead of a pyrimidine-pyridine scaffold [2], it can function as a negative control or scaffold-hopping comparator in kinase inhibitor selectivity panels. Testing this compound alongside CGP 60474 against a panel of CDKs (CDK1, CDK2, CDK4, CDK5, CDK7, CDK9) and PKC isoforms would quantify the contribution of scaffold topology to kinase selectivity, providing valuable data for medicinal chemistry campaigns seeking to decouple triazole-based chemotypes from kinase inhibition liabilities.

Click Chemistry-Derived Compound Library Expansion with ortho-Substituted Benzyl Diversity

The 1,2,3-triazole core of this compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction [3]. The ortho-methylbenzyl substitution at N1 represents a sterically constrained benzyl variant that is underrepresented in commercial click chemistry libraries. This compound can serve as a key intermediate or diversity element for the parallel synthesis of novel 1,4-disubstituted 1,2,3-triazole-4-carboxamide libraries, enabling exploration of ortho-substituted benzyl chemical space in drug discovery screening collections.

Physicochemical Profiling and Formulation Feasibility Assessment for Early-Stage Lead Optimization

With computed XLogP3-AA = 3.6, HBD = 2, HBA = 4, and MW = 355.83, the compound meets all Lipinski Rule of Five criteria, suggesting favorable oral drug-likeness [4][5]. Its 5-amino group provides an additional hydrogen-bond donor relative to 5-methyl analogs, which may improve aqueous solubility based on trends observed in the ATC series [1]. This compound can be used in physicochemical profiling panels (thermodynamic solubility, LogD7.4, microsomal stability, CYP inhibition) to benchmark the developability of the ortho-methylbenzyl ATC sub-series against better-characterized para-substituted analogs, generating data to guide lead optimization decisions.

Quote Request

Request a Quote for 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.